4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and two distinct substituents: a 1-methyl-1H-pyrrol-2-ylmethyl group and a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-21(2)28(25,26)19-10-8-16(9-11-19)20(24)23(15-18-7-5-13-27-18)14-17-6-4-12-22(17)3/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWGECGIYQHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a benzoyl chloride derivative with an amine.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride under basic conditions.
Attachment of Pyrrole and Thiophene Groups: The pyrrole and thiophene groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiophene rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyrrole and thiophene groups may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, biological activity, and synthesis routes:
Structural and Functional Insights:
- Sulfamoyl Variants : The dimethylsulfamoyl group in the target compound may offer improved metabolic stability compared to diethyl or methyl-phenyl sulfamoyl groups due to reduced steric hindrance .
- Biological Activity : While the target compound lacks explicit activity data, analogs with sulfamoyl and heterocyclic moieties show promise in targeting HDACs, kinases, and microbial enzymes .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzamide core.
- A dimethylsulfamoyl group.
- Substituents including 1-methyl-1H-pyrrole and thiophene moieties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylsulfamoyl group may enhance solubility and bioavailability, allowing for better interaction with target proteins.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have shown antibacterial and antifungal properties. For instance, compounds with benzimidazole scaffolds have demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound as an antimicrobial agent .
- Anticancer Potential : The presence of the pyrrole ring in the structure has been associated with anticancer properties in other compounds. Studies on related compounds indicate that they can induce apoptosis in cancer cells through various pathways .
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
- Antibacterial Studies : A study evaluated the antibacterial efficacy of similar benzamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL, indicating promising antibacterial activity .
- Anticancer Activity : In vitro tests on pyrrole-containing compounds revealed their ability to inhibit cell proliferation in various cancer cell lines. For example, a derivative exhibited IC50 values in the low micromolar range against breast cancer cells .
- Toxicology Assessments : Toxicological evaluations indicated that certain sulfamoyl derivatives could cause organ-specific toxicity at high doses, emphasizing the need for careful dosing in therapeutic applications .
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological efficacy of these compounds. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
